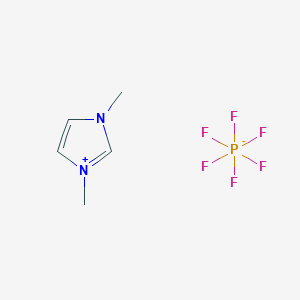

1,3-Dimethylimidazolium hexafluorophosphate

Descripción

Propiedades

IUPAC Name |

1,3-dimethylimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.F6P/c1-6-3-4-7(2)5-6;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHQXGQUBHYUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is 1,3-Dimethylimidazolium hexafluorophosphate

An In-Depth Technical Guide to 1,3-Dimethylimidazolium Hexafluorophosphate ([DMIM][PF₆])

Authored by a Senior Application Scientist

Foreword: The Silent Revolution of Ionic Liquids

In the landscape of modern chemistry and material science, few innovations have been as subtly revolutionary as the advent of ionic liquids (ILs). These unique compounds, salts with melting points below 100°C, have shattered traditional solvent paradigms, offering a tunable and often more environmentally benign alternative to volatile organic compounds. Among the vanguard of this revolution is this compound, commonly abbreviated as [DMIM][PF₆]. This guide aims to provide a comprehensive, technically grounded overview of [DMIM][PF₆], moving beyond a simple recitation of facts to explore the causality behind its utility and the self-validating nature of its application in various experimental contexts.

Core Molecular Identity and Significance

This compound is an ionic liquid composed of a 1,3-dimethylimidazolium cation ([DMIM]⁺) and a hexafluorophosphate anion ([PF₆]⁻). The [DMIM]⁺ cation is characterized by a five-membered heterocyclic ring containing two nitrogen atoms, each methylated. This structure is fundamental to its stability and its ability to engage in various non-covalent interactions. The [PF₆]⁻ anion is a well-established, weakly coordinating anion, which contributes significantly to the ionic liquid's overall properties, such as its hydrophobicity and electrochemical stability.

The significance of [DMIM][PF₆] lies in its pioneering role and its balanced set of properties. It was one of the first room-temperature ionic liquids to be widely studied and commercialized, paving the way for the broader exploration of the field. Its thermal stability, wide electrochemical window, and tunable miscibility have made it a workhorse in academic and industrial research, particularly in electrochemistry, catalysis, and organic synthesis.

Diagram: Molecular Structure of [DMIM][PF₆]

Caption: Molecular structure of the [DMIM]⁺ cation and [PF₆]⁻ anion.

Synthesis and Purification: A Protocol Built on Chemical Principles

The synthesis of [DMIM][PF₆] is a well-established two-step process that demonstrates fundamental principles of organic and inorganic chemistry. The causality behind each step is critical for achieving a high-purity product, which is essential for reproducible experimental results.

Step 1: Quaternization of 1-Methylimidazole

The first step involves the quaternization of 1-methylimidazole with a methylating agent, typically a methyl halide like methyl iodide or methyl chloride, to form 1,3-dimethylimidazolium halide. This is a classic Sₙ2 reaction where the lone pair of electrons on the N3 nitrogen of 1-methylimidazole acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.

Experimental Protocol: Synthesis of 1,3-Dimethylimidazolium Chloride ([DMIM][Cl])

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole in a suitable solvent like toluene or acetonitrile.

-

Reagent Addition: Slowly add a slight molar excess of methyl chloride (or other methylating agent) to the solution. The reaction is often exothermic, so controlled addition is crucial.

-

Reaction Conditions: Heat the mixture under reflux for 24-48 hours. The progress of the reaction can be monitored by techniques like ¹H NMR, looking for the disappearance of the 1-methylimidazole starting material and the appearance of the characteristic [DMIM]⁺ peaks.

-

Isolation: Upon completion, the [DMIM][Cl] product, being a salt, will often precipitate from the non-polar solvent. The product can be isolated by filtration and washed with a solvent in which it is insoluble (e.g., ethyl acetate or diethyl ether) to remove unreacted starting materials.

-

Drying: The resulting white solid is dried under vacuum to remove any residual solvent.

Step 2: Anion Metathesis

The second step is an anion exchange (metathesis) reaction where the halide anion of the intermediate salt is replaced by the desired hexafluorophosphate anion. This is typically achieved by reacting the [DMIM][Cl] with a source of [PF₆]⁻, such as hexafluorophosphoric acid (HPF₆) or a salt like potassium hexafluorophosphate (KPF₆). The driving force for this reaction is often the formation of a precipitate (e.g., KCl) or the immiscibility of the resulting ionic liquid with the reaction medium.

Experimental Protocol: Synthesis of [DMIM][PF₆]

-

Dissolution: Dissolve the dried [DMIM][Cl] in a suitable solvent, typically water or acetone.

-

Anion Exchange: Slowly add an equimolar amount of hexafluorophosphoric acid (HPF₆) or a saturated aqueous solution of KPF₆ to the dissolved [DMIM][Cl].

-

Product Formation: If using KPF₆, a precipitate of KCl will form. If using HPF₆, the [DMIM][PF₆] will often phase-separate from the aqueous solution due to its hydrophobic nature.

-

Purification: The crude [DMIM][PF₆] is then subjected to a rigorous purification process. This involves washing with water to remove any remaining halide impurities and then treating with activated charcoal to remove colored impurities. The final step is drying under high vacuum at an elevated temperature (e.g., 70-80°C) for an extended period to remove any traces of water and volatile organic compounds.

Diagram: Synthesis Workflow

Caption: A two-step synthesis process for [DMIM][PF₆].

Physicochemical Properties: A Quantitative Overview

The utility of [DMIM][PF₆] is a direct consequence of its unique physicochemical properties. These properties are not just numbers but are indicative of the molecular-level interactions governing its behavior.

| Property | Value | Significance and Experimental Implications |

| Molecular Formula | C₅H₉F₆N₂P | Defines the elemental composition and molecular weight. |

| Molecular Weight | 286.10 g/mol | Crucial for stoichiometric calculations in synthesis and applications. |

| Appearance | Colorless to pale yellow liquid | Visual indicator of purity; coloration can suggest impurities. |

| Melting Point | 6.5 °C | Its low melting point classifies it as a room-temperature ionic liquid, expanding its operational temperature range. |

| Density | ~1.42 g/cm³ at 25°C | Higher density than water, leading to phase separation in biphasic systems. Important for reactor design and mass transfer calculations. |

| Viscosity | ~36 cP at 25°C | Relatively high viscosity compared to molecular solvents, which can impact mass transport and mixing efficiency. |

| Electrochemical Window | ~4.1 V | A wide potential window allows for its use as an electrolyte in a variety of electrochemical devices without decomposition. |

| Thermal Decomposition | > 350 °C | High thermal stability enables its use in high-temperature applications where conventional solvents would vaporize or decompose. |

| Miscibility with Water | Immiscible | Facilitates its use in biphasic catalysis and simplifies product separation. |

Key Applications: From Energy Storage to Catalysis

The unique combination of properties of [DMIM][PF₆] has led to its application in a diverse range of scientific and industrial fields.

Electrochemistry: A Stable Medium for Charge Transfer

The wide electrochemical window, good ionic conductivity, and negligible vapor pressure of [DMIM][PF₆] make it an excellent candidate for an electrolyte in various electrochemical devices.

-

Batteries and Supercapacitors: [DMIM][PF₆] can serve as a non-volatile and non-flammable electrolyte, enhancing the safety of energy storage devices. Its wide electrochemical window allows for operation with high-voltage electrode materials.

-

Electrochemical Synthesis: It provides a stable medium for the electrodeposition of metals and the synthesis of organic and inorganic compounds, often leading to unique product morphologies and selectivities.

Diagram: Application in a Lithium-ion Battery

Caption: [DMIM][PF₆] as a stable electrolyte in energy storage.

Catalysis: A "Green" and Recyclable Reaction Medium

[DMIM][PF₆] can act as a solvent and, in some cases, a co-catalyst in a variety of chemical reactions. Its non-volatile nature reduces emissions, and its immiscibility with many organic solvents allows for easy separation and recycling of the catalyst-ionic liquid phase.

-

Biphasic Catalysis: In reactions where the reactants and products are soluble in an organic solvent but the catalyst is dissolved in [DMIM][PF₆], the product can be easily decanted, and the catalyst-ionic liquid phase can be reused. This is a cornerstone of "green" chemistry principles.

-

Enzymatic Reactions: It can provide a stable environment for enzymes, sometimes enhancing their activity and stability compared to aqueous solutions.

Organic Synthesis: A Tunable Solvent for Novel Reactivity

The unique polarity and coordinating ability of [DMIM][PF₆] can influence the rate and selectivity of organic reactions.

-

Diels-Alder Reactions: The ordered structure of the ionic liquid can promote cycloaddition reactions, sometimes leading to higher yields and different stereoselectivities compared to conventional solvents.

-

Heck and Suzuki Couplings: It has been successfully employed as a medium for palladium-catalyzed cross-coupling reactions, with the added benefit of catalyst recycling.

Safety and Handling Considerations

While often touted as "green" solvents, ionic liquids, including [DMIM][PF₆], are not without their hazards. A responsible scientist must be aware of these and handle the material accordingly.

-

Toxicity: While its low volatility reduces the risk of inhalation exposure, [DMIM][PF₆] can be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

-

Hydrolytic Stability: The [PF₆]⁻ anion is susceptible to hydrolysis, especially in the presence of acid or base, to form toxic and corrosive hydrogen fluoride (HF). Therefore, it is crucial to use [DMIM][PF₆] under anhydrous conditions and to be aware of this potential decomposition pathway.

-

Disposal: Due to its potential ecotoxicity, [DMIM][PF₆] should be disposed of as hazardous chemical waste in accordance with local regulations.

Conclusion: A Versatile Tool with a Bright Future

This compound is more than just a chemical compound; it is a testament to the power of molecular design. Its journey from a laboratory curiosity to a widely used tool in various scientific disciplines underscores the ongoing quest for more efficient, sustainable, and safer chemical processes. As research continues to uncover new applications and develop next-generation ionic liquids, the foundational role of [DMIM][PF₆] in shaping this field remains undeniable. The insights and protocols presented in this guide are intended to empower researchers to harness the full potential of this remarkable ionic liquid in their own endeavors.

References

-

Ionic Liquids in Synthesis. (Wasserscheid, P., & Welton, T. (Eds.). (2007). Ionic Liquids in Synthesis. Wiley-VCH.) - URL: [Link]

-

Physical Properties of Ionic Liquids: A Review. (Freire, M. G., et al. (2007). Journal of Chemical & Engineering Data, 52(5), 1881-1890.) - URL: [Link]

-

The Green Chemistry of Ionic Liquids. (Rogers, R. D., & Seddon, K. R. (2003). Science, 302(5646), 792-793.) - URL: [Link]

-

Electrochemical Properties of Imidazolium-Based Ionic Liquids. (Hagiwara, R., & Lee, J. S. (2003). Electrochemistry, 71(1), 35-40.) - URL: [Link]

-

Safety, Health, and Environmental Aspects of Ionic Liquids. (Egorova, K. S., & Ananikov, V. P. (2017). Chemical Reviews, 117(10), 7132-7189.) - URL: [Link]

1,3-Dimethylimidazolium hexafluorophosphate for organic synthesis

An In-depth Technical Guide to 1,3-Dimethylimidazolium Hexafluorophosphate and Its Derivatives in Modern Organic Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound ([DMIM][PF6]), a prominent member of the imidazolium-based ionic liquids. We will delve into its fundamental properties, synthesis, and its role as a foundational platform for creating advanced reagents. A significant portion of this guide is dedicated to a detailed case study on its highly valuable derivative, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), illustrating the practical power of the 1,3-dimethylimidazolium core in solving complex synthetic challenges.

The [DMIM][PF6] Core: Foundational Properties and Advantages

This compound, abbreviated as [DMIM][PF6] or [MMIM][PF6], is an organic salt belonging to the imidazolium class of ionic liquids (ILs).[1] Unlike traditional volatile organic compounds (VOCs), ionic liquids are defined by a unique set of physicochemical properties that make them highly attractive for green and sustainable chemistry. The structure of [DMIM][PF6] consists of a 1,3-dimethylimidazolium cation and a hexafluorophosphate anion.

This specific combination imparts exceptional thermal stability, negligible vapor pressure, and good ionic conductivity, making it a superior choice for a range of chemical processes.[1] Its primary roles in organic synthesis are as a non-volatile, recyclable solvent and as a catalyst or co-catalyst that can enhance reaction rates and selectivity.[1]

Table 1: Comparative Physicochemical Properties

| Property | This compound ([DMIM][PF6]) | Toluene | Dichloromethane (DCM) |

| CAS Number | 243664-15-5 | 108-88-3 | 75-09-2 |

| State at STP | Solid[1] | Liquid | Liquid |

| Melting Point | 202-204 °C (decomposes, value for azido-derivative)[2][3] | -95 °C | -96.7 °C |

| Boiling Point | N/A (decomposes) | 111 °C | 39.6 °C |

| Vapor Pressure | Extremely Low[1] | 2.9 kPa (at 20 °C) | 47 kPa (at 20 °C) |

| Key Advantage | High thermal stability, non-volatile, tunable properties.[1] | Effective solvent for nonpolar compounds. | Versatile solvent for a wide range of compounds. |

| Key Disadvantage | Higher cost, potential viscosity issues. | Volatile, flammable, neurotoxin. | Volatile, suspected carcinogen. |

The primary advantage of using an ionic liquid like [DMIM][PF6] is the paradigm shift it offers in process design. The low vapor pressure minimizes solvent loss to the atmosphere and dramatically reduces the explosion and fire hazards associated with VOCs. Furthermore, the distinct polarity and solvating power of ILs can stabilize reactive intermediates and transition states, often leading to improved reaction yields and selectivities that are unattainable in conventional solvents.[1]

Caption: Synthesis workflow for the key precursor.

Experimental Protocol: Synthesis of 2-Chloro-1,3-dimethylimidazolinium Hexafluorophosphate

This protocol is adapted from a verified synthetic procedure and should only be performed by trained chemists in a controlled laboratory setting. [3]

-

Reaction Setup: In an oven-dried 250-mL round-bottomed flask under a nitrogen atmosphere, combine 2-chloro-1,3-dimethylimidazolinium chloride (21.2 g, 125 mmol) and potassium hexafluorophosphate (23.1 g, 126 mmol). [3]2. Solvent Addition: Add acetonitrile (60 mL) via syringe.

-

Anion Exchange: Stir the resulting mixture for 10 minutes at room temperature to facilitate the anion exchange, precipitating potassium chloride.

-

Filtration: Vacuum filter the mixture through a pad of Celite to remove the solid KCl byproduct. Wash the filter cake with additional acetonitrile (3 x 20 mL).

-

Isolation: Concentrate the combined filtrate using a rotary evaporator (bath temperature < 50 °C).

-

Precipitation: Dissolve the residue in a minimal amount of acetonitrile (approx. 15 mL) and pour this solution into a flask containing diethyl ether (100 mL) under stirring. This induces the precipitation of the desired product as an off-white solid.

-

Final Product: Collect the solid by vacuum filtration, wash with diethyl ether (3 x 10 mL), and dry under vacuum to yield 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate (yields typically >90%). [3]

Case Study: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)

The true synthetic power of the [DMIM] core is demonstrated by its conversion into highly effective reagents. 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) is a premier example—a stable, crystalline, and non-explosive solid that has emerged as a superior reagent for diazo-transfer reactions. [2][3][4]It offers a much safer alternative to traditional, often hazardous, reagents like trifluoromethanesulfonyl azide (TfN₃). [3]

Synthesis of ADMP

ADMP is synthesized directly from the 2-chloro precursor via nucleophilic substitution with sodium azide.

Caption: Synthesis workflow for ADMP reagent.

Experimental Protocol: Synthesis of ADMP

This protocol is adapted from a verified synthetic procedure. Sodium azide is highly toxic and potentially explosive; handle with extreme care. [2][3]

-

Reaction Setup: To a solution of 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate (31.9 g, 91 mmol) in acetonitrile (100 mL), carefully add sodium azide (11.9 g, 183 mmol).

-

Reaction: Stir the suspension at room temperature (approx. 22 °C) for 1 hour.

-

Workup: Filter the reaction mixture to remove sodium chloride and excess sodium azide. Concentrate the filtrate on a rotary evaporator.

-

Purification: Dissolve the residue in a minimal amount of acetonitrile (approx. 13 mL) and precipitate the product by adding diethyl ether (100 mL). [2]5. Isolation: Collect the white solid by vacuum filtration, wash with diethyl ether, and dry under vacuum. For higher purity, the product can be recrystallized from a toluene/acetone mixture. This procedure typically affords ADMP in 83-95% yield. [2][3]

Table 2: Key Physicochemical Data for ADMP

[3]

| Property | Value |

|---|---|

| Melting Point | 202–204 °C (decomposes) |

| Appearance | White crystalline solid |

| IR (ATR, cm⁻¹) | 2172 (N₃ stretch), 1638, 1579, 819, 554 |

| ¹H NMR (CD₃CN) | δ 3.05 (s, 6H), 3.79 (s, 4H) |

| ¹³C NMR (CD₃CN) | δ 33.8, 50.0, 156.5 |

Application of ADMP: Diazo-Transfer to Primary Amines

ADMP excels in converting primary amines to organic azides, a critical transformation in medicinal chemistry for applications like click chemistry and the synthesis of nitrogen-containing heterocycles. The reaction proceeds smoothly without the need for a metal catalyst. [2] The choice of base is crucial for success. For most amines, 4-(N,N-dimethyl)aminopyridine (DMAP) is effective. However, for more nucleophilic primary amines, a stronger, non-nucleophilic base like DBU or an alkylamine is more appropriate to prevent competitive side reactions. [5]

Caption: Generalized mechanism of diazo-transfer.

Experimental Protocol: General Diazo-Transfer Reaction

This is a general procedure adapted from published literature. Optimization for specific substrates may be required. [2]

-

Setup: In a suitable flask, dissolve the primary amine (1.0 mmol) and a base such as DMAP (1.2 mmol) in a solvent like acetonitrile or THF.

-

Reagent Addition: Add ADMP (1.1 mmol) to the solution.

-

Reaction: Stir the mixture at a temperature between room temperature and 50 °C. For less reactive amines, such as anilines with electron-withdrawing groups, heating to 50 °C is often necessary. [2]Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the water-soluble byproducts. [6]Dry the organic layer, concentrate, and purify the resulting azide by column chromatography if necessary.

Broader Applications of the [DMIM] Cation in Catalysis

The 1,3-dimethylimidazolium cation is a cornerstone of many catalytically active ionic liquids, extending its utility far beyond diazo-transfer reactions.

Friedel-Crafts Acylation

In Friedel-Crafts acylation, imidazolium-based ionic liquids can function as both the solvent and the catalyst, replacing traditional and problematic Lewis acids like AlCl₃. [7][8]This dual role simplifies the reaction setup and workup, as the ionic liquid can be easily separated from the nonpolar product and recycled. The reaction proceeds by the IL activating the acylating agent, forming a highly electrophilic acylium ion that then reacts with the aromatic substrate. [9][10]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for C-C bond formation. [11][12]The use of ionic liquids as the reaction medium offers significant advantages, including enhanced thermal stability for the palladium catalyst, which can prevent agglomeration into inactive palladium black. The ionic liquid phase effectively immobilizes the catalyst, allowing for the simple extraction of the biaryl product with a nonpolar solvent and subsequent reuse of the catalyst-IL system. The catalytic cycle involves the standard steps of oxidative addition, transmetalation, and reductive elimination, all occurring within the stabilizing ionic liquid environment. [12]

Caption: The Suzuki-Miyaura cycle stabilized by an IL.

Catalyst and Solvent Recycling

A core tenet of green chemistry is the recovery and reuse of catalysts and solvents. The negligible vapor pressure of ionic liquids like [DMIM][PF6] makes them ideal candidates for processes involving recycling. After a reaction, the often nonpolar organic products can be separated from the ionic liquid phase through several methods:

-

Extraction: Using a conventional, immiscible organic solvent (e.g., hexane, ether) to extract the product, leaving the catalyst and ionic liquid behind.

-

Vacuum Distillation: The product can be distilled directly from the non-volatile ionic liquid.

-

Immobilization: The ionic liquid can be supported on a solid phase, such as magnetic nanoparticles, allowing for easy separation of the catalyst system with an external magnet. [13]

Caption: A typical reaction and recycling workflow.

Conclusion and Future Outlook

This compound represents more than just a "green" solvent; it is a versatile molecular platform. Its inherent stability and tunable properties provide a robust foundation for conducting a wide array of organic transformations with enhanced safety and efficiency. The successful development and commercialization of derivatives like ADMP underscore the strategic value of this core structure, enabling chemists to perform challenging reactions, such as diazo-transfers, with unprecedented safety and reliability. As the fields of drug discovery and materials science continue to demand more efficient and sustainable synthetic routes, the [DMIM] cation and its derivatives are poised to remain at the forefront of chemical innovation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advanced Chemical Synthesis.

- Enamine. ADMP.

- Organic Syntheses. Synthesis of 2-‐Azido-‐1,3-‐dimethylimidazolinium Hexafluorophosphate (ADMP).

- Organic Syntheses Procedure. 4.

- Synlett. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate.

- ResearchGate. ChemInform Abstract: A Reagent for Safe and Efficient Diazo-Transfer to Primary Amines: 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate.

- Organic & Biomolecular Chemistry (RSC Publishing). A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.

- TCI Chemicals. 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate.

- Google Patents. Friedel-crafts acylation process in ionic liquids.

- MDPI. Recovery/Reuse of Heterogeneous Supported Spent Catalysts.

- Organic Chemistry Portal. Suzuki Coupling.

- MilliporeSigma. Friedel–Crafts Acylation.

- Google Patents. Method for friedel-crafts acylation in ionic liquids.

- MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.

- PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

Sources

- 1. nbinno.com [nbinno.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ADMP - Enamine [enamine.net]

- 5. A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]

- 7. US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents [patents.google.com]

- 8. WO2005070861A1 - Method for friedel-crafts acylation in ionic liquids - Google Patents [patents.google.com]

- 9. 傅-克酰基化反应 [sigmaaldrich.cn]

- 10. mdpi.com [mdpi.com]

- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

The Advent and Ascendance of Imidazolium Salts: A Technical Guide to Their Synthesis, Properties, and Applications

Abstract

Imidazolium salts have emerged from relative obscurity to become a cornerstone of modern chemistry, underpinning significant advancements in fields ranging from catalysis and green chemistry to materials science and drug development. This technical guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of this remarkable class of compounds. We will delve into the historical context of their development, from early academic curiosities to their pivotal role as precursors for N-heterocyclic carbenes (NHCs) and as tunable ionic liquids. Detailed synthetic protocols, an analysis of their unique physicochemical properties, and an examination of their mechanistic behavior in key chemical transformations will be presented. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of imidazolium salt chemistry and its practical applications.

A Historical Perspective: From Imidazole to Functional Salts

The story of imidazolium salts begins with the discovery of their parent heterocycle, imidazole. In 1858, the German chemist Heinrich Debus first reported the synthesis of imidazole, which he named "glyoxaline," from the reaction of glyoxal and ammonia.[1] For many years, imidazole and its derivatives were primarily of academic interest.

The conceptual leap to recognizing the potential of the corresponding cationic species, the imidazolium ion, was a gradual process. While the protonation of imidazole to form the imidazolium cation was a fundamental concept in acid-base chemistry, the synthesis and isolation of stable, functionalized imidazolium salts as distinct chemical entities with unique properties took several decades.[1]

A pivotal moment in the history of imidazolium salts came with the burgeoning field of ionic liquids. In the early 1980s, the research group of John Wilkes at the United States Air Force Academy was investigating low-melting-point molten salts for use as electrolytes in batteries. Their work led to the development of 1-alkyl-3-methylimidazolium chloroaluminate salts, which exhibited liquid states at or near room temperature.[2] This discovery marked the beginning of the modern era of ionic liquids, with imidazolium salts at the forefront.[2]

Another paradigm shift occurred with the discovery of stable N-heterocyclic carbenes (NHCs) by Anthony J. Arduengo III and his team at DuPont in 1991.[3][4] They demonstrated that the deprotonation of a 1,3-disubstituted imidazolium salt yielded a persistent carbene, a class of molecules previously thought to be too reactive to isolate.[3][4][5] This breakthrough was revolutionary, as it provided a readily accessible route to a versatile new class of ligands for transition metal catalysis and organocatalysis.[4][5] The imidazolium salt, therefore, transitioned from being the final product to a crucial precursor—a stable, storable source of a potent catalyst.

The Art of Synthesis: Crafting Imidazolium Salts

The synthetic versatility of imidazolium salts is a key reason for their widespread use. The properties of the salt, such as its melting point, viscosity, and solubility, can be fine-tuned by judicious selection of the substituents on the imidazole ring and the choice of the counter-anion.

General Synthetic Strategies

The most common method for the synthesis of 1,3-dialkylimidazolium salts is the quaternization of an N-substituted imidazole. This is typically an SN2 reaction where the lone pair of electrons on the unsubstituted nitrogen of the imidazole derivative attacks an alkyl halide or another alkylating agent.

A generalized synthetic workflow can be visualized as follows:

Caption: Generalized workflow for the synthesis of imidazolium salts.

Detailed Experimental Protocols

This protocol describes a common method for preparing a widely used imidazolium salt.

Materials:

-

1-Methylimidazole

-

1-Bromobutane

-

Ethyl acetate

-

Toluene (optional, as solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole (1.0 mol) and 1-bromobutane (1.1 mol). The reaction can be performed neat or in a solvent such as toluene.

-

Reaction Conditions: Heat the mixture to 70-80 °C with vigorous stirring. The reaction is typically exothermic. Maintain the temperature for 24-48 hours. The progress of the reaction can be monitored by the formation of a biphasic mixture, with the denser ionic liquid forming the lower layer.

-

Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product, [Bmim]Br, will be a viscous liquid or a solid depending on purity. Wash the crude product with ethyl acetate (3 x 50 mL) to remove any unreacted starting materials. The upper ethyl acetate layer is decanted after each wash.

-

Drying: Dry the purified [Bmim]Br under high vacuum at 70-80 °C for several hours to remove any residual solvent and moisture. The final product should be a colorless to pale yellow, viscous liquid or solid.

This protocol outlines a method for synthesizing a sterically hindered imidazolium salt, which is a precursor to a widely used NHC ligand.[6]

Step 1: Synthesis of the Diimine Intermediate

-

Charge a round-bottom flask with methanol, 2,4,6-trimethylaniline (2.2 eq), a 40 wt% aqueous solution of glyoxal (1.0 eq), and a catalytic amount of formic acid.[6]

-

Stir the mixture at room temperature for approximately 3 hours.[6]

-

Collect the resulting yellow precipitate by filtration, wash with cold methanol, and dry in vacuo.[6]

Step 2: Ring Closure to Form the Imidazolium Salt

-

Suspend the diimine intermediate from Step 1 in ethyl acetate.[6]

-

In a separate flask, prepare a solution of paraformaldehyde (2.0 eq) and 4N HCl in dioxane (2.5 eq).[6]

-

Add the paraformaldehyde/HCl solution to the diimine suspension and stir at room temperature for 2-3 hours.[6]

-

Collect the resulting beige precipitate by filtration.[6]

-

To neutralize any excess acid, dissolve the precipitate in dichloromethane and stir with sodium bicarbonate.[6]

-

Filter the solution and precipitate the product by adding diethyl ether.[6]

-

Collect the final product, IMes·HCl, as an off-white powder by filtration and dry in vacuo.[6]

Physicochemical Properties: The Tunable Nature of Imidazolium Salts

The immense utility of imidazolium salts stems from their highly tunable physicochemical properties. By varying the N-alkyl or N-aryl substituents and the counter-anion, properties such as melting point, viscosity, density, and conductivity can be systematically altered.

| Imidazolium Salt | Cation | Anion | Melting Point (°C) | Viscosity (cP at 25°C) |

| [Emim][OAc] | 1-ethyl-3-methylimidazolium | Acetate | -20 | 114 |

| [Bmim][Cl] | 1-butyl-3-methylimidazolium | Chloride | 70 | Solid at 25°C |

| [Bmim][Br] | 1-butyl-3-methylimidazolium | Bromide | 79-81 | Solid at 25°C |

| [Bmim][BF₄] | 1-butyl-3-methylimidazolium | Tetrafluoroborate | -81 | 154 |

| [Bmim][PF₆] | 1-butyl-3-methylimidazolium | Hexafluorophosphate | 6.5 | 312 |

| [Hmim][Cl] | 1-hexyl-3-methylimidazolium | Chloride | -85 | 168 |

Note: The values presented are approximate and can vary based on purity and measurement conditions.

The key takeaways from these data are:

-

Alkyl Chain Length: Increasing the length of the alkyl chain on the cation generally leads to a decrease in the melting point and an increase in viscosity.

-

Anion Identity: The choice of anion has a profound impact on the physical properties. For instance, the melting point of [Bmim][Cl] is significantly higher than that of [Bmim][BF₄]. Halide anions tend to form more ordered crystal lattices, leading to higher melting points.

-

Symmetry: Asymmetry in the cation, such as having different alkyl groups at the N1 and N3 positions, often disrupts crystal packing and lowers the melting point, which is a key principle in the design of room-temperature ionic liquids.

Applications in Modern Chemistry

Imidazolium salts are no longer just laboratory curiosities; they are enabling technologies across a broad spectrum of chemical sciences.

Imidazolium Salts as Ionic Liquids

As ionic liquids, imidazolium salts offer a unique set of properties that make them attractive alternatives to traditional volatile organic compounds (VOCs).[7] These include:

-

Low Vapor Pressure: Their negligible vapor pressure reduces air pollution and exposure risks for researchers.[7]

-

High Thermal Stability: Many imidazolium salts are stable at elevated temperatures, allowing for a wider range of reaction conditions.

-

Tunable Solubility: They can be designed to be either hydrophilic or hydrophobic, enabling their use in a variety of solvent systems and for biphasic catalysis.

-

High Ionic Conductivity: This property makes them suitable for electrochemical applications such as batteries and capacitors.[7]

Precursors to N-Heterocyclic Carbenes (NHCs) in Catalysis

The deprotonation of 1,3-disubstituted imidazolium salts provides a straightforward route to N-heterocyclic carbenes, which are potent organocatalysts and highly effective ligands for transition metals.[4]

A classic example of NHC organocatalysis is the benzoin condensation, where an aldehyde is converted into an α-hydroxy ketone. The NHC catalyst facilitates an "umpolung" (polarity reversal) of the aldehyde's carbonyl carbon.

Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.[8][9]

The key mechanistic steps are:

-

Catalyst Formation: The imidazolium salt is deprotonated by a base to generate the active NHC catalyst.

-

Nucleophilic Attack: The nucleophilic NHC attacks the carbonyl carbon of an aldehyde molecule.

-

Breslow Intermediate Formation: A proton transfer results in the formation of the crucial Breslow intermediate, which is an enol-like species. This intermediate is nucleophilic at the carbon atom that was originally the carbonyl carbon, hence the umpolung.

-

Second Aldehyde Attack: The Breslow intermediate attacks a second molecule of the aldehyde.

-

Product Formation and Catalyst Regeneration: The resulting tetrahedral intermediate collapses to release the α-hydroxy ketone product and regenerate the NHC catalyst.[8][9]

NHCs derived from imidazolium salts are excellent σ-donating ligands that form strong bonds with transition metals. This stability often leads to highly active and robust catalysts for a wide range of cross-coupling reactions, metathesis, and other transformations. The steric bulk of the N-substituents on the imidazolium precursor can be tuned to control the reactivity and selectivity of the resulting metal complex.

Applications in Drug Development and Materials Science

The unique properties of imidazolium salts have also led to their exploration in drug development and materials science. Their ability to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs) is an area of active research.[10] Furthermore, imidazolium-based polymers and composites are being investigated for applications in membranes, gels, and advanced materials.[11]

Conclusion and Future Outlook

The discovery and development of imidazolium salts represent a significant chapter in the history of chemistry. From their humble beginnings as derivatives of a simple heterocycle, they have evolved into a versatile platform for innovation. Their dual role as tunable ionic liquids and stable precursors to powerful NHC catalysts has cemented their importance in both academic research and industrial applications.

Looking ahead, the field of imidazolium salt chemistry is poised for continued growth. The design of new task-specific ionic liquids with tailored functionalities will undoubtedly lead to more efficient and sustainable chemical processes. In the realm of catalysis, the development of novel chiral imidazolium salts as precursors for asymmetric NHC catalysts holds immense promise for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. As our understanding of the intricate interplay between the structure of imidazolium salts and their properties deepens, so too will their impact on the scientific landscape.

References

- Ocakoglu, K., Tasli, H., Limoncu, M. H., & Lambrecht, F. Y. (2018). Synthesis and antimicrobial activity of imidazolium salts. Trends in Cancer Research and Chemotherapy, 1.

- Demirhan, I., Necip, A., Oner, E., Gumuscu, N., Demirci, O., Gok, Y., ... & Işık, M. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Journal of Biomolecular Structure and Dynamics, 1-16.

- Arduengo, A. J., III, Dias, H. V. R., Harlow, R. L., & Kline, M. (2006). Synthesis of 1,3 distributed imidazolium salts. U.S. Patent No. 7,109,348. Washington, DC: U.S.

- Rehbein, J., Ruser, S. M., & Phan, J. (2015).

- Holbrey, J. D., Reichert, W. M., Swatloski, R. P., Broker, G. A., Pitner, W. R., Seddon, K. R., & Rogers, R. D. (2002). Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl-and ethyl-sulfate anions. Green Chemistry, 4(5), 407-413.

- Rehbein, J., Ruser, S. M., & Phan, J. (2015).

- N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc–]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations. (2023). The Journal of Physical Chemistry B, 127(24), 5489–5499.

-

Wikipedia. (2024). Imidazole. Retrieved from [Link]

- Marondedze, E. T., Azim, M. M., Martincigh, B., & Stark, A. (2025).

- Arduengo, A. J., Harlow, R. L., & Kline, M. (1991). A stable crystalline carbene. Journal of the American Chemical Society, 113(1), 361-363.

- Wilkes, J. S. (2002). A short history of ionic liquids—from Paul Walden to the present day. Green Chemistry, 4(2), 73-80.

- Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. The Journal of Organic Chemistry, 71(12), 4659-4662.

- Arduengo, A. J., III. (1999). Looking for stable carbenes: the difficulty in starting anew. Accounts of chemical research, 32(11), 913-921.

- Sen, N., Singh, K. K., Mukhopadhyay, S., Shenoy, K. T., & Ghosh, S. K. (2013). Continuous, solvent free, high temperature synthesis of ionic liquid 1-butyl-3-methylimidazolium bromide in a microreactor. BARC Newsletter, (334), 20-23.

- Fillion, E., & Wilsily, A. (2009). Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts. Synlett, 2009(12), 1869-1884.

- Wilkes, J. S., Levisky, J. A., Wilson, R. A., & Hussey, C. L. (1982). Dialkylimidazolium chloroaluminate melts: a new class of room-temperature ionic liquids for electrochemistry, spectroscopy, and synthesis. Inorganic Chemistry, 21(4), 1263-1264.

- Garrison, J. C., & Youngs, W. J. (2005). The medicinal applications of imidazolium carbene metal complexes. Chemical reviews, 105(11), 3978-4008.

- Bonhôte, P., Dias, A. P., Papageorgiou, N., Kalyanasundaram, K., & Grätzel, M. (1996). Hydrophobic, highly conductive ambient-temperature molten salts. Inorganic chemistry, 35(5), 1168-1178.

- Welton, T. (1999). Room-temperature ionic liquids. Solvents for synthesis and catalysis. Chemical reviews, 99(8), 2071-2084.

- Endres, F., & El Abedin, S. Z. (2006). Air and water stable ionic liquids in physical chemistry. Physical Chemistry Chemical Physics, 8(18), 2101-2116.

- Singh, J. K., Sharma, R. K., Ghosh, P., & Kumar, A. (2020). Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. Frontiers in Chemistry, 8, 64.

- Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001).

- Dupont, J., de Souza, R. F., & Suarez, P. A. (2002). Ionic liquid (molten salt) phase catalysis. Chemical reviews, 102(10), 3667-3692.

- Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-heterocyclic carbenes. Chemical reviews, 107(12), 5606-5655.

- Nolan, S. P. (Ed.). (2006). N-heterocyclic carbenes in synthesis. John Wiley & Sons.

- Herrmann, W. A. (2002). N-heterocyclic carbenes: a new concept in organometallic catalysis.

- Glorius, F. (Ed.). (2007). N-heterocyclic carbenes in transition metal catalysis. Springer Science & Business Media.

- Díez-González, S. (Ed.). (2010).

- Wilkes, J. S., & Zaworotko, M. J. (1992). Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids.

- Finke, A. D., & Curran, D. P. (2005).

- Pernak, J., Czepukowicz, A., & Poźniak, R. (2001). New ionic liquids with herbicidal properties. Green Chemistry, 3(4), 193-196.

- Visser, A. E., Swatloski, R. P., Reichert, W. M., Griffin, S. T., & Rogers, R. D. (2000). Traditional extractants in nontraditional solvents: groups 1 and 2 extraction by a crown ether in room-temperature ionic liquids. Industrial & engineering chemistry research, 39(10), 3596-3604.

- Freemantle, M. (1998). Designer solvents. Chemical and engineering news, 76(13), 32-37.

- Earle, M. J., & Seddon, K. R. (2000). Ionic liquids. Green solvents for the future. Pure and applied chemistry, 72(7), 1391-1398.

- Arduengo, A. J., III, Krafczyk, R., Schmutzler, R., Craig, H. A., Goerlich, J. R., Marshall, W. J., & Unverzagt, M. (1999). Imidazolylidenes, imidazolinylidenes and imidazolidinylidenes. Tetrahedron, 55(51), 14523-14534.

- Wasserscheid, P., & Keim, W. (2000). Ionic liquids—new “solutions” for transition metal catalysis.

- Sen, N., Singh, K. K., Mukhopadhyay, S., Shenoy, K. T., & Ghosh, S. K. (2013). Continuous, solvent free, high temperature synthesis of ionic liquid 1-butyl-3-methylimidazolium bromide in a microreactor. BARC Newsletter, (334), 20-23.

- Fannin, A. A., Floreani, D. A., King, L. A., Landers, J. S., Piersma, B. J., Stech, D. J., ... & Wilkes, J. S. (1984). Properties of 1, 3-dialkylimidazolium chloride-aluminum chloride ionic liquids. 2. Phase transitions, densities, electrical conductivities, and viscosities. The Journal of Physical Chemistry, 88(12), 2614-2621.

- Suarez, P. A., Einloft, S., Dullius, J. E., de Souza, R. F., & Dupont, J. (1996). Synthesis and physical–chemical properties of ionic liquids based on 1-n-butyl-3-methylimidazolium cation. Journal of chimica physica, 95(7), 1626-1639.

- Öfele, K. (1968). 1, 3-Dimethyl-4-imidazolinyliden-(2)-pentacarbonyl-chrom (0). Angewandte Chemie, 80(24), 1032-1032.

Sources

- 1. Grignard Reactions in Imidazolium Ionic Liquids [organic-chemistry.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. semanticscholar.org [semanticscholar.org]

- 4. The Medicinal Applications of Imidazolium Carbene Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Persistent carbene - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02186C [pubs.rsc.org]

- 9. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Azide Synthesis using ADMP

A Modern Approach to Organic Azide Synthesis: The ADMP Protocol

Organic azides are indispensable building blocks in modern chemical synthesis, finding critical applications in drug discovery, chemical biology, and materials science. Their utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Staudinger ligation, and as precursors to amines and other nitrogen-containing heterocycles underscores the continuous need for robust and safe synthetic methodologies. Historically, the synthesis of organic azides has been fraught with challenges, often involving hazardous reagents like hydrazoic acid or multi-step procedures with difficult purifications. This application note details a superior method for the direct synthesis of organic azides from alcohols and primary amines using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), a stable, crystalline, and highly efficient diazo-transfer reagent.

ADMP offers a significant improvement over classical methods by providing a safer and more streamlined approach to azidation. The reactions proceed under mild conditions, and the byproducts are highly water-soluble, facilitating straightforward product isolation and purification.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the ADMP-mediated azide synthesis, including its mechanistic underpinnings, detailed experimental protocols, and practical insights for successful implementation.

Mechanistic Rationale: The Advantage of ADMP

The efficacy of ADMP as an azide-transfer reagent stems from its unique electronic properties and the stability of its crystalline form.[3] Unlike many other azidating agents, ADMP is not explosive under typical laboratory conditions and exhibits good thermal stability, with exothermic decomposition observed only at temperatures around 200 °C.[3][4] For practical applications, it is recommended to use ADMP at temperatures below 100 °C to ensure a wide safety margin.[3][4]

The conversion of primary amines to azides using ADMP proceeds via a diazo-transfer mechanism.[5] The reaction is typically carried out in the presence of a base, such as 4-(dimethylamino)pyridine (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the reaction without the need for a metal catalyst.[4] For the azidation of alcohols, the reaction is believed to proceed through the activation of the alcohol by ADMP in the presence of a non-nucleophilic base like DBU, followed by an SN2-type displacement by the azide moiety. This direct conversion avoids the often-necessary pre-activation of alcohols as halides or sulfonates.

A key advantage of the ADMP protocol is the nature of its byproducts. The reaction generates 1,3-dimethyl-2-imidazolidinone and the corresponding protonated base, both of which are readily removed by a simple aqueous workup, leading to high purity of the desired azide product.[1][2]

Visualizing the Workflow: From Precursor to Product

To provide a clear overview of the experimental process, the following diagram illustrates the general workflow for the synthesis of ADMP and its subsequent use in the azidation of alcohols and primary amines.

Caption: General workflow for ADMP synthesis and its application in azide formation.

Experimental Protocols

Part 1: Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)

This protocol is adapted from a procedure published in Organic Syntheses.[4][6]

Materials:

-

2-Chloro-1,3-dimethylimidazolinium chloride

-

Potassium hexafluorophosphate (KPF6)

-

Sodium azide (NaN3)

-

Acetonitrile (anhydrous)

-

Diethyl ether

Procedure:

Step A: Preparation of 2-Chloro-1,3-dimethylimidazolinium Hexafluorophosphate

-

To an oven-dried 250-mL round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-chloro-1,3-dimethylimidazolinium chloride (21.2 g, 125 mmol) and potassium hexafluorophosphate (23.1 g, 126 mmol).

-

Add anhydrous acetonitrile (60 mL) via syringe and stir the mixture for 10 minutes at room temperature.

-

Vacuum filter the mixture through a pad of Celite, washing the filter cake with acetonitrile (3 x 20 mL).

-

Concentrate the filtrate on a rotary evaporator (bath temperature < 50 °C).

-

Dissolve the residue in a minimal amount of acetonitrile (approx. 15 mL) and precipitate by adding the solution to diethyl ether (100 mL) with stirring.

-

Collect the off-white precipitate by vacuum filtration, wash with diethyl ether (3 x 10 mL), and dry under vacuum to afford 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate.

Step B: Preparation of ADMP

-

To an oven-dried 250-mL round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate from the previous step (31.9 g, 113 mmol) and sodium azide (8.8 g, 135 mmol).

-

Add anhydrous acetonitrile (100 mL) and stir the mixture at room temperature for 12 hours.

-

Vacuum filter the reaction mixture through a pad of Celite, washing the filter cake with acetonitrile (3 x 20 mL).

-

Concentrate the filtrate on a rotary evaporator (bath temperature < 50 °C).

-

Dissolve the residue in a small amount of acetonitrile (approx. 13 mL) and precipitate by pouring into diethyl ether (100 mL) with stirring.

-

Collect the white precipitate by vacuum filtration, wash with diethyl ether (3 x 10 mL), and dry under vacuum to yield ADMP (typically 94-95%).[4] Further purification can be achieved by recrystallization from acetone/toluene.[4]

Part 2: General Protocol for the Azidation of Alcohols

This protocol is based on the method developed by Kitamura and coworkers.[2]

Materials:

-

Alcohol substrate

-

ADMP

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a solution of the alcohol (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottomed flask under a nitrogen atmosphere, add ADMP (1.2 mmol).

-

Add DBU (1.2 mmol) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the mixture with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Part 3: General Protocol for the Azidation of Primary Amines

This protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials:

-

Primary amine substrate

-

ADMP

-

4-(Dimethylamino)pyridine (DMAP) or other suitable base (e.g., DBU, triethylamine)

-

Acetonitrile or other suitable anhydrous solvent

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of the primary amine (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottomed flask under a nitrogen atmosphere, add ADMP (1.1 mmol).

-

Add the base (e.g., DMAP, 1.2 mmol) to the stirred solution at room temperature. For less nucleophilic amines, the reaction may require heating to 50 °C.[4] For more nucleophilic alkylamines, a stronger base like DBU or an alkylamine may be more appropriate.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, add water (10 mL) to the reaction mixture.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Substrate Scope and Performance

The ADMP-mediated azidation protocol is applicable to a wide range of alcohol and primary amine substrates, affording the corresponding azides in good to excellent yields.

| Entry | Substrate | Product | Base | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Benzyl azide | DBU | 1 | 95 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl azide | DBU | 1 | 98 |

| 3 | Cinnamyl alcohol | Cinnamyl azide | DBU | 1 | 92 |

| 4 | 1-Octanol | 1-Azidooctane | DBU | 3 | 85 |

| 5 | Cyclohexanol | Cyclohexyl azide | DBU | 5 | 78 |

| 6 | Aniline | Phenyl azide | DMAP | 1 | 99 |

| 7 | 4-Nitroaniline | 1-Azido-4-nitrobenzene | DMAP | 3 | 96 |

| 8 | 2-Phenylethylamine | 1-Azido-2-phenylethane | DBU | 1 | 91 |

| 9 | Cyclohexylamine | Cyclohexyl azide | DBU | 1 | 88 |

| 10 | Benzylamine | Benzyl azide | DMAP | 1 | 97 |

Data compiled from multiple sources. Yields are for isolated products.[1][2][4]

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Insufficiently active base for the substrate. | For azidation of highly nucleophilic primary amines, consider using a stronger base like DBU or an alkylamine instead of DMAP. For sterically hindered or less reactive alcohols, increasing the amount of DBU and/or ADMP may improve the yield. |

| Low reaction temperature. | For less nucleophilic anilines, heating the reaction to 50 °C can facilitate the conversion.[4] | |

| Poor quality of ADMP or reagents. | Ensure ADMP is properly stored (in a freezer at -10 °C) and that all solvents and bases are anhydrous.[4] | |

| Formation of guanidinium byproduct | With highly nucleophilic primary alkylamines, the amine may attack the carbodiimide-like intermediate. | Use a more suitable base that is more nucleophilic than the primary amine to favor the desired reaction pathway. |

| Difficulty in purification | Incomplete removal of water-soluble byproducts. | Ensure thorough washing during the aqueous workup. Multiple extractions with water or brine can help remove residual 1,3-dimethyl-2-imidazolidinone and the base. |

Safety Considerations

While ADMP is significantly safer than many traditional azidating agents, it is still a potentially explosive compound and should be handled with care.[4][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Scale: When performing the reaction for the first time, it is advisable to start with a small scale.

-

Waste Disposal: Dispose of all chemical waste, including residual azides, according to your institution's safety guidelines. Azide-containing waste should be quenched appropriately before disposal.

Conclusion

The use of ADMP for the synthesis of organic azides from alcohols and primary amines represents a significant advancement in synthetic methodology. This protocol offers a safe, efficient, and practical alternative to traditional methods, characterized by mild reaction conditions, high yields, and simplified purification. The stability and ease of handling of ADMP make it an ideal reagent for a wide range of applications in academic and industrial research, empowering scientists to access valuable azido-compounds with greater safety and efficiency.

References

-

Kitamura, M., Kato, S., Yano, M., Tashiro, N., Shiratake, Y., Sando, M., & Okauchi, T. (2015). Synthesis of 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP). Organic Syntheses, 92, 171-181. [Link]

- Vertex AI Search. (n.d.). Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate.

-

ResearchGate. (n.d.). Synthesis of 2-Azido-1,3-Dimethylimidazolinium Hexafluorophosphate (ADMP) | Request PDF. Retrieved January 27, 2026, from [Link]

-

Rhodium.ws. (n.d.). One Pot Conversion of Alcohols to Amines. Retrieved January 27, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Azide synthesis by diazotransfer. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. Azide synthesis by diazotransfer [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

1,3-Dimethylimidazolium hexafluorophosphate in click chemistry reactions

An Application Guide to the Use of 1,3-Dimethylimidazolium Hexafluorophosphate in Click Chemistry

Introduction

The advent of "Click Chemistry," a term coined by K.B. Sharpless in 2001, marked a paradigm shift in chemical synthesis, emphasizing reactions that are high-yielding, broad in scope, and simple to perform.[1] The quintessential example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.[2][3][4] This transformation is a cornerstone in drug discovery, bioconjugation, and materials science due to its reliability and the chemical stability of the resulting triazole linkage.[5][6]

Concurrently, the principles of green chemistry have driven the search for environmentally benign reaction media to replace volatile organic compounds (VOCs).[7] Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as a compelling alternative.[8] These compounds exhibit unique properties, including negligible vapor pressure, high thermal stability, and excellent solvating capabilities for a wide range of organic and inorganic species.[8][9][10][11]

This guide details the application of a specific ionic liquid, this compound ([DMIM][PF6]), as a highly effective medium for CuAAC reactions. We will explore the scientific principles governing its function, provide detailed, field-proven protocols, and offer insights into data interpretation to empower researchers in leveraging this powerful synthetic tool.

Part 1: Scientific Principles and Rationale

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, failing the stringent criteria of a click reaction.[1][2] The introduction of a copper(I) catalyst dramatically accelerates the reaction (by up to 10⁷ times) and provides exclusive regioselectivity for the 1,4-disubstituted product.[3]

The catalytic cycle, as illustrated below, involves the formation of a copper(I) acetylide intermediate. This species then reacts with the azide, proceeding through a six-membered copper-containing intermediate before reductive elimination yields the triazole product and regenerates the Cu(I) catalyst.

The Role of this compound ([DMIM][PF6])

The choice of solvent is critical for the success of a CuAAC reaction. Using [DMIM][PF6] is not merely a substitution for a conventional solvent but an upgrade to the reaction environment, driven by several key factors:

-

Enhanced Solubility and Reaction Rates: Imidazolium-based ILs can effectively dissolve a wide range of organic substrates and, crucially, the copper catalyst, which can have limited solubility in purely aqueous or organic media.[8][12] This improved homogenization leads to increased reaction kinetics.[13][14]

-

Catalyst Stabilization: The ionic and polar nature of [DMIM][PF6] can stabilize the catalytically active Cu(I) oxidation state, preventing disproportionation or oxidation to the inactive Cu(II) species and potentially reducing the need for stabilizing ligands.[15]

-

Simplified Work-up and Catalyst Recycling: [DMIM][PF6] is immiscible with many nonpolar organic solvents (e.g., diethyl ether, hexane). This property allows for a straightforward product extraction, leaving the ionic liquid and the copper catalyst behind. This phase can then be reused for subsequent reactions, aligning with green chemistry principles by minimizing waste.

-

Environmental Advantages: With its negligible vapor pressure, [DMIM][PF6] eliminates the risks associated with volatile, flammable, and often toxic organic solvents, creating a safer laboratory environment.[7][10]

Physicochemical Properties of [DMIM][PF6]

Understanding the properties of the reaction medium is essential for experimental design.

| Property | Value |

| Chemical Formula | C₅H₉F₆N₂P |

| Molar Mass | 258.10 g/mol |

| Appearance | Colorless to pale yellow liquid/solid |

| Melting Point | 35 - 38 °C |

| Density | ~1.45 g/cm³ at 25 °C |

Note: Properties can vary slightly based on purity and water content.

Part 2: Experimental Protocols

This section provides a robust, self-validating protocol for a model CuAAC reaction between benzyl azide and phenylacetylene in [DMIM][PF6].

Materials and Reagents

-

Ionic Liquid: this compound ([DMIM][PF6]), ≥98%

-

Reactants: Phenylacetylene (≥98%), Benzyl Azide (prepare from benzyl bromide and sodium azide, or purchase)

-

Catalyst System: Copper(I) Iodide (CuI, 98%) or Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, ≥98%) with a reducing agent.

-

Reducing Agent (if using CuSO₄): Sodium Ascorbate (≥98%)

-

Solvents: Diethyl ether (anhydrous), Deionized water, Dichloromethane (DCM) for chromatography.

-

Safety: Azides are potentially explosive and should be handled with care behind a safety shield. Avoid contact with strong acids or metals. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

General Protocol: Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole

This protocol is designed to be a reliable starting point for optimization.[16]

Step 1: Reagent Preparation

-

If using a Cu(II) source, prepare a fresh 100 mM stock solution of Sodium Ascorbate in deionized water.

-

Ensure [DMIM][PF6] is dry by heating under high vacuum if necessary, as water content can affect reaction kinetics.[13]

Step 2: Reaction Setup

-

To a 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mL).

-

Add phenylacetylene (1.0 mmol, 102 mg, 110 µL).

-

Add benzyl azide (1.0 mmol, 133 mg, 121 µL).

-

Add the copper catalyst. Two common methods are:

-

Method A (Cu(I) Source): Add Copper(I) Iodide (0.05 mmol, 9.5 mg).

-

Method B (In Situ Cu(I) Generation): Add Copper(II) Sulfate Pentahydrate (0.05 mmol, 12.5 mg) followed by the Sodium Ascorbate stock solution (0.1 mmol, 1.0 mL of 100 mM solution).[15]

-

-

Seal the flask and stir the mixture vigorously at room temperature (or heat to 40-50 °C to ensure the IL is fully liquid and to increase the rate).

Step 3: Reaction Monitoring

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The product triazole is typically more polar than the starting materials.

-

The reaction is generally complete within 1-4 hours at room temperature.

Step 4: Work-up and Product Isolation

-

Once the reaction is complete, add deionized water (5 mL) and diethyl ether (10 mL) to the flask.

-

Stir the biphasic mixture vigorously for 5 minutes. The desired triazole product will preferentially partition into the diethyl ether phase, while the [DMIM][PF6] and copper catalyst remain in the aqueous/ionic liquid phase.

-

Separate the layers using a separatory funnel. Collect the top ether layer.

-

Extract the aqueous/IL phase two more times with diethyl ether (2 x 10 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

Purify the crude product by flash column chromatography on silica gel (e.g., 4:1 hexane/ethyl acetate) to obtain the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole as a white solid.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure.

Part 3: Data Interpretation and Troubleshooting

Expected Results

-

Yield: >90% (after purification).

-

Appearance: White crystalline solid.

-

¹H NMR (400 MHz, CDCl₃): δ 7.81 (s, 1H, triazole-H), 7.73 (d, J=7.6 Hz, 2H, Ar-H), 7.40 (t, J=7.6 Hz, 2H, Ar-H), 7.32 (m, 6H, Ar-H), 5.57 (s, 2H, CH₂).

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive catalyst (Cu(II) present).2. Water content in IL is too high.3. Impure starting materials. | 1. If using Cu(I), add a small amount of reducing agent (sodium ascorbate). If using Cu(II), ensure sufficient reducing agent is present.2. Dry the [DMIM][PF6] under vacuum before use.3. Purify azide and alkyne before reaction. |

| Reaction Stalls | 1. Catalyst deactivation over time.2. Insufficient mixing. | 1. Add a fresh portion of the catalyst (e.g., another 1-2 mol%).2. Increase the stirring speed or slightly warm the reaction mixture (to 40-50 °C) to decrease viscosity. |

| Difficulty in Product Extraction | 1. Product has high polarity/solubility in the IL phase.2. Emulsion formation during work-up. | 1. Use a more polar organic solvent for extraction (e.g., ethyl acetate) or perform a greater number of extractions.2. Add a saturated NaCl solution (brine) to help break the emulsion. |

Conclusion

The use of this compound as a reaction medium for the copper-catalyzed azide-alkyne cycloaddition offers a powerful, efficient, and environmentally conscious alternative to traditional organic solvents. Its ability to enhance reaction rates, simplify product isolation, and allow for catalyst recycling makes it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the underlying principles and following robust protocols, the synthesis of complex triazole-containing molecules can be achieved with greater efficiency and safety, accelerating innovation across the chemical sciences.

References

-

Title: Ionic liquids: A green solvent for organic synthesis Source: Current Trends in Pharmaceutical and Chemical Sciences URL: [Link]

-

Title: Ionic liquid syntheses via click chemistry: expeditious routes toward versatile functional materials Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Huisgen 1,3-Dipolar Cycloaddition Source: Organic Chemistry Portal URL: [Link]

-

Title: Click Chemistry Protocols Source: Xi'an Confluore Biological Technology Co., Ltd. URL: [Link]

-

Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: ScienceOpen URL: [Link]

-

Title: Ionic liquid syntheses: Via click chemistry: Expeditious routes toward versatile functional materials Source: ResearchGate URL: [Link]

-

Title: Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL: [Link]

-

Title: Click Chemistry, a Powerful Tool for Pharmaceutical Sciences Source: PMC - NIH URL: [Link]

-

Title: Advances in 1,3-Dipolar cycloaddition reaction of azides and alkynes - A prototype of "click" chemistry Source: ResearchGate URL: [Link]

-

Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: SciSpace URL: [Link]

-

Title: Applications of Ionic Liquids in Organic Synthesis Source: SciSpace URL: [Link]

-

Title: Exploring the Advantages of Ionic Liquids for Sustainable Chemical Manufacturing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Click chemistry Source: Wikipedia URL: [Link]

-

Title: A kinetics study of copper-catalysed click reactions in ionic liquids Source: RSC Publishing URL: [Link]

-

Title: A Brief Review of Ionic Liquids: Synthesis and Applications Source: Auctores Journals URL: [Link]

-

Title: Introduction: Ionic Liquids Source: ACS Publications URL: [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]

- 10. scispace.com [scispace.com]

- 11. A Brief Review of Ionic Liquids: Synthesis and Applications | Auctores [auctoresonline.org]

- 12. chemimpex.com [chemimpex.com]

- 13. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. broadpharm.com [broadpharm.com]

- 16. confluore.com [confluore.com]

Application Notes & Protocols: A Senior Application Scientist's Guide to the Preparation of Organic Azides from Primary Amines

Abstract

Organic azides are indispensable building blocks in modern chemical synthesis, finding profound applications in drug development, chemical biology, and materials science, most notably as key precursors for the construction of triazoles via "click chemistry." The conversion of primary amines, one of the most abundant functional groups, into azides is a cornerstone transformation for synthetic chemists. This guide provides an in-depth analysis of the principal methodologies for this conversion, offering detailed, field-proven protocols and a discussion of the underlying mechanistic principles. We will explore the classical diazotization-azidation of aromatic amines and the increasingly prevalent diazo-transfer reactions for both aliphatic and aromatic amines. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to select and execute the most appropriate method for their specific synthetic challenges, with a strong emphasis on safety and efficiency.

Introduction: The Strategic Importance of Organic Azides

The azide functional group (–N₃) is a compact, high-energy moiety that serves as a versatile synthetic handle. Its utility stems from its ability to participate in a wide array of transformations, including the Staudinger ligation, Curtius rearrangement, and, most prominently, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction. This reaction's high efficiency, functional group tolerance, and bioorthogonality have cemented the importance of organic azides in pharmaceutical and biotechnological research. The direct conversion of primary amines to azides is a highly sought-after transformation due to the commercial availability and structural diversity of primary amine starting materials. This guide will focus on two primary strategies for this conversion.

Method 1: Diazotization and Subsequent Azidation of Aromatic Amines

This classical approach is particularly effective for the synthesis of aromatic azides from anilines. The process involves two distinct steps: the formation of a diazonium salt from the primary aromatic amine, followed by nucleophilic substitution with an azide source.[1][2]

Mechanistic Rationale

The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid.[2][3] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (+NO).[3] The primary amine acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and dehydrations ensue, ultimately leading to the formation of a relatively stable arenediazonium salt.[2][3] The diazonium group (–N₂⁺) is an excellent leaving group, and its subsequent displacement by the azide anion (from NaN₃) yields the desired aryl azide.

Experimental Workflow: Diazotization-Azidation

Caption: Workflow for Aryl Azide Synthesis via Diazotization.

Detailed Protocol: Synthesis of Phenyl Azide from Aniline

Materials:

-

Aniline (1.0 eq)

-

Concentrated Hydrochloric Acid (3.0 eq)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Sodium Azide (NaN₃) (1.2 eq)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ice Bath

Procedure:

-

Diazonium Salt Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Cool the solution to 0–5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the resulting solution for 20–30 minutes at this temperature. The formation of the diazonium salt is typically indicated by a slight color change.

-

Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in a minimal amount of cold water. While vigorously stirring, add the cold diazonium salt solution dropwise to the sodium azide solution. Caution: Rapid addition can lead to a dangerous buildup of pressure and potentially explosive intermediates. Evolution of nitrogen gas may be observed.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1–2 hours.

-

Transfer the mixture to a separatory funnel and extract the crude phenyl azide with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Caution: Do not heat the crude azide to dryness. It is best to co-evaporate with a high-boiling solvent like toluene.

-

Purify the crude product by column chromatography on silica gel if necessary.

Method 2: Diazo-Transfer Reactions